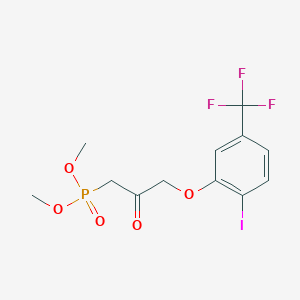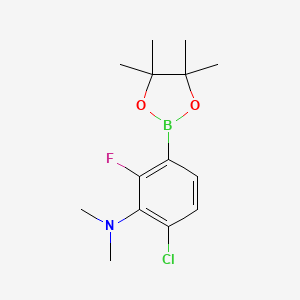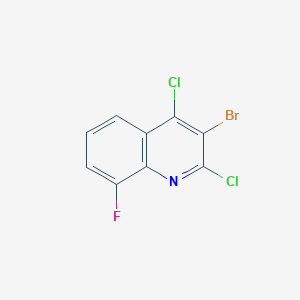
(2R,3R,4S,5R)-2-(hydroxymethyl)-6-(4-methylphenoxy)-5-sulfanyloxane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2R,3R,4S,5R)-2-(hydroxymethyl)-6-(4-methylphenoxy)-5-sulfanyloxane-3,4-diol is a complex organic molecule with a unique structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(hydroxymethyl)-6-(4-methylphenoxy)-5-sulfanyloxane-3,4-diol involves several steps, starting from readily available precursors. The key steps typically include:
Formation of the oxane ring: This can be achieved through a cyclization reaction involving a suitable diol and an epoxide.
Introduction of the phenoxy group: This step involves the nucleophilic substitution of a halogenated precursor with 4-methylphenol under basic conditions.
Addition of the sulfanyl group: This can be done through a thiol-ene reaction, where a thiol group is added to an alkene precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
The compound (2R,3R,4S,5R)-2-(hydroxymethyl)-6-(4-methylphenoxy)-5-sulfanyloxane-3,4-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The phenoxy group can be reduced to form a phenol derivative.
Substitution: The sulfanyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, osmium tetroxide, or hydrogen peroxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phenol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying enzyme-substrate interactions.
Medicine: It has potential as a drug candidate due to its ability to interact with various biological targets.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which (2R,3R,4S,5R)-2-(hydroxymethyl)-6-(4-methylphenoxy)-5-sulfanyloxane-3,4-diol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and sulfanyl groups can form hydrogen bonds with amino acid residues in the active sites of enzymes, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R,4S,5R)-2-(hydroxymethyl)-6-phenoxy-5-sulfanyloxane-3,4-diol: Similar structure but lacks the methyl group on the phenoxy ring.
(2R,3R,4S,5R)-2-(hydroxymethyl)-6-(4-chlorophenoxy)-5-sulfanyloxane-3,4-diol: Similar structure but has a chlorine atom instead of a methyl group on the phenoxy ring.
Uniqueness
The presence of the 4-methylphenoxy group in (2R,3R,4S,5R)-2-(hydroxymethyl)-6-(4-methylphenoxy)-5-sulfanyloxane-3,4-diol provides unique steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Propriétés
Formule moléculaire |
C13H18O5S |
|---|---|
Poids moléculaire |
286.35 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-(hydroxymethyl)-6-(4-methylphenoxy)-5-sulfanyloxane-3,4-diol |
InChI |
InChI=1S/C13H18O5S/c1-7-2-4-8(5-3-7)17-13-12(19)11(16)10(15)9(6-14)18-13/h2-5,9-16,19H,6H2,1H3/t9-,10+,11+,12-,13?/m1/s1 |
Clé InChI |
NRVVTXNQELNAMK-YMWOCUMHSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)OC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)S |
SMILES canonique |
CC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Chlorophenyl)-2H-pyrazolo[4,3-c]isoquinolin-3-ol](/img/structure/B11833301.png)


![1-O-tert-butyl 3a-O-ethyl 3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate](/img/structure/B11833333.png)








![4(3H)-Quinazolinone, 2-[(1R)-1-aminopropyl]-5-fluoro-3-phenyl-](/img/structure/B11833382.png)

